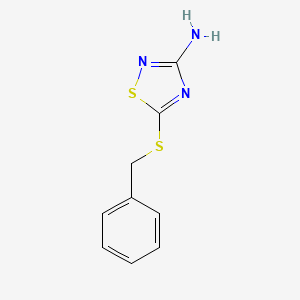

3-Amino-5-benzylthio-1,2,4-thiadiazole

Description

The exact mass of the compound 3-Amino-5-benzylthio-1,2,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-5-benzylthio-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-benzylthio-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-benzylsulfanyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c10-8-11-9(14-12-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSHLDJUHMNAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373337 | |

| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60093-11-0 | |

| Record name | 5-[(Phenylmethyl)thio]-1,2,4-thiadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60093-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60093-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-5-benzylthio-1,2,4-thiadiazole: A Technical Guide for Drug Development Professionals

Introduction: The Therapeutic Potential of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and capacity for diverse biological activities.[1][2] Unlike its more commonly studied 1,3,4-isomer, the 1,2,4-thiadiazole core offers a unique spatial arrangement of heteroatoms, influencing its interaction with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and central nervous system activities.[1][2] This guide focuses on a specific, yet underexplored, member of this family: 3-Amino-5-benzylthio-1,2,4-thiadiazole (CAS Number: 60093-11-0). We will delve into its chemical properties, plausible synthetic routes, and potential applications, providing a foundational understanding for researchers and drug development professionals aiming to harness the therapeutic potential of this compound class.

Physicochemical and Structural Properties

While extensive experimental data for 3-Amino-5-benzylthio-1,2,4-thiadiazole is not widely published, we can infer its core properties based on its structure and the general characteristics of related compounds.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₉H₉N₃S₂ | Based on structural analysis. |

| Molecular Weight | 223.32 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Heterocyclic compounds of this nature are typically solids at room temperature. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and have limited solubility in water. | The presence of the amino group and heteroatoms suggests polarity, while the benzyl group adds lipophilic character. |

| Stability | The 1,2,4-thiadiazole ring is generally stable. The benzylthio group may be susceptible to oxidation under harsh conditions. | Thiadiazoles are aromatic and thus possess a degree of stability. Thioethers can be oxidized to sulfoxides and sulfones. |

Synthesis and Plausible Reaction Mechanisms

Experimental Protocol: A Proposed Synthesis

Part 1: Synthesis of 3-Amino-5-mercapto-1,2,4-thiadiazole

This precursor can be synthesized via the oxidative cyclization of N-acylthioureas or related intermediates. A common and effective method involves the use of an oxidizing agent to facilitate the intramolecular S-N bond formation.

-

Step 1: Preparation of the Imidoyl Thiourea Intermediate. An appropriate amidine is reacted with an isothiocyanate in a suitable solvent like DMF.

-

Step 2: Oxidative Cyclization. The resulting imidoyl thiourea is then subjected to an oxidizing agent. Phenyliodine(III) bis(trifluoroacetate) is a known reagent for this type of transformation, offering high yields and short reaction times.[3]

Part 2: S-Benzylation to Yield 3-Amino-5-benzylthio-1,2,4-thiadiazole

This step is a standard nucleophilic substitution reaction.

-

Step 1: Deprotonation. The thiol group of 3-amino-5-mercapto-1,2,4-thiadiazole is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like DMF or acetonitrile to form the thiolate anion.

-

Step 2: Nucleophilic Attack. Benzyl bromide or benzyl chloride is added to the reaction mixture. The thiolate anion acts as a nucleophile, displacing the halide to form the desired S-benzyl bond.

-

Step 3: Work-up and Purification. The reaction is typically quenched with water, and the product is extracted with an organic solvent. Purification can be achieved by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for 3-Amino-5-benzylthio-1,2,4-thiadiazole.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Amino-5-benzylthio-1,2,4-thiadiazole is dictated by its functional groups: the amino group, the thioether linkage, and the aromatic thiadiazole ring.

-

Amino Group Reactivity: The 3-amino group is a key site for further functionalization. It can undergo acylation, sulfonylation, and diazotization followed by substitution, allowing for the generation of a diverse library of derivatives. These modifications can significantly impact the compound's biological activity.

-

Thioether Oxidation: The benzylthio group is susceptible to oxidation, which can be a deliberate synthetic step or an unwanted side reaction. Mild oxidizing agents will typically yield the corresponding sulfoxide, while stronger agents will produce the sulfone. These oxidized derivatives may exhibit altered biological properties and solubility profiles.

-

Electrophilic Aromatic Substitution: The 1,2,4-thiadiazole ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the activating effect of the amino group may allow for some reactions under specific conditions.

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-Amino-5-benzylthio-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 3-Amino-5-benzylthio-1,2,4-thiadiazole. This compound, belonging to the versatile class of 1,2,4-thiadiazoles, is of significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. This guide will delve into the intricacies of its structural features, provide a detailed, field-proven synthesis protocol, and present a thorough analysis of its spectroscopic data, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered considerable attention in the field of medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of bioactive molecules. The presence of three heteroatoms (two nitrogen and one sulfur) within the ring imparts a distinct chemical character, influencing the molecule's polarity, solubility, and metabolic stability.

Derivatives of 1,2,4-thiadiazole have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the thiadiazole core allows for the fine-tuning of its pharmacological profile, making it a versatile building block for the synthesis of targeted therapeutics. 3-Amino-5-benzylthio-1,2,4-thiadiazole represents a key derivative, combining the thiadiazole core with an amino group and a benzylthio moiety, which can be further modified to explore structure-activity relationships.

Molecular Structure and Key Features

The molecular structure of 3-Amino-5-benzylthio-1,2,4-thiadiazole is characterized by a central 1,2,4-thiadiazole ring substituted at the 3- and 5-positions.

Caption: Molecular structure of 3-Amino-5-benzylthio-1,2,4-thiadiazole.

Key Structural Features:

-

1,2,4-Thiadiazole Core: A planar, aromatic five-membered ring containing two nitrogen atoms and one sulfur atom. This core structure is relatively stable and serves as the central scaffold.

-

3-Amino Group (-NH2): An electron-donating group that can act as a hydrogen bond donor and a site for further chemical modification. The presence of the amino group significantly influences the electronic distribution within the thiadiazole ring.

-

5-Benzylthio Group (-S-CH2-Ph): A lipophilic group that can engage in hydrophobic and van der Waals interactions with biological targets. The flexible thioether linkage allows the benzyl group to adopt various conformations.

Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole

The synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles is often achieved through the oxidative cyclization of amidinothiourea precursors. The following protocol is a robust and reproducible method for the preparation of 3-Amino-5-benzylthio-1,2,4-thiadiazole, adapted from established literature procedures.[1]

Rationale Behind the Synthetic Strategy

The chosen synthetic route relies on the formation of a key intermediate, S-benzylisothiourea, which is then reacted with an appropriate electrophile to form the precursor for cyclization. The final step involves an oxidative cyclization, a common and efficient method for constructing the 1,2,4-thiadiazole ring. This approach is favored for its relatively mild reaction conditions and good yields.

Caption: General synthetic workflow for 3-Amino-5-benzylthio-1,2,4-thiadiazole.

Detailed Experimental Protocol

Step 1: Synthesis of S-Benzylisothiourea hydrochloride

-

To a solution of thiourea (10 g, 0.13 mol) in ethanol (100 mL) is added benzyl chloride (15.2 g, 0.12 mol).

-

The reaction mixture is heated at reflux for 2 hours.

-

Upon cooling, a white precipitate forms. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield S-benzylisothiourea hydrochloride.

Step 2: Synthesis of 1-Amidino-3-benzylisothiourea

-

S-Benzylisothiourea hydrochloride (10 g, 0.049 mol) is dissolved in water (50 mL).

-

A solution of cyanamide (2.1 g, 0.05 mol) in water (20 mL) is added.

-

The mixture is heated at 80 °C for 1 hour.

-

The solution is then cooled, and the pH is adjusted to 8 with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried to give 1-amidino-3-benzylisothiourea.

Step 3: Oxidative Cyclization to 3-Amino-5-benzylthio-1,2,4-thiadiazole

-

1-Amidino-3-benzylisothiourea (5 g, 0.024 mol) is suspended in chloroform (50 mL).

-

A solution of bromine (3.8 g, 0.024 mol) in chloroform (20 mL) is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred for an additional 2 hours.

-

The resulting precipitate is filtered and then treated with a dilute solution of sodium thiosulfate to remove any excess bromine.

-

The solid is then washed with water and recrystallized from ethanol to afford pure 3-Amino-5-benzylthio-1,2,4-thiadiazole.

Spectroscopic Characterization and Data Analysis

The structural elucidation of 3-Amino-5-benzylthio-1,2,4-thiadiazole is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet | 5H | Phenyl protons (C₆H₅) |

| ~5.50 | Singlet | 2H | Amino protons (-NH₂) |

| ~4.30 | Singlet | 2H | Methylene protons (-S-CH₂-) |

The chemical shifts are approximate and may vary depending on the solvent and instrument used.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C5 of thiadiazole ring |

| ~165 | C3 of thiadiazole ring |

| ~138 | Quaternary carbon of the phenyl ring |

| ~129 | Phenyl carbons |

| ~128 | Phenyl carbons |

| ~127 | Phenyl carbons |

| ~36 | Methylene carbon (-S-CH₂-) |

The chemical shifts are approximate and based on data from analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretching (amino group) |

| 3000 - 3100 | Medium | C-H stretching (aromatic) |

| 2850 - 2950 | Weak | C-H stretching (aliphatic) |

| ~1640 | Strong | N-H bending (amino group) |

| ~1580 | Medium | C=N stretching (thiadiazole ring) |

| ~1495, 1450 | Medium | C=C stretching (aromatic ring) |

| ~690, 740 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Molecular Ion Peak (M⁺): m/z = 223.04

-

Key Fragmentation Peaks:

-

m/z = 91 (C₇H₇⁺, tropylium ion from the benzyl group)

-

m/z = 132 (M - C₇H₇, loss of the benzyl group)

-

Potential Applications in Drug Discovery

The structural features of 3-Amino-5-benzylthio-1,2,4-thiadiazole make it an attractive starting point for the development of new drug candidates. The amino group at the 3-position can be readily acylated, alkylated, or converted into other functional groups to generate a library of derivatives. The benzylthio group at the 5-position can also be modified to explore the impact of lipophilicity and steric bulk on biological activity.

Potential therapeutic areas where derivatives of this scaffold could be explored include:

-

Antimicrobial Agents: The thiadiazole nucleus is a common feature in many antimicrobial compounds.

-

Anticancer Agents: The ability to functionalize the scaffold allows for the design of molecules that can interact with specific targets in cancer cells.

-

Enzyme Inhibitors: The heterocyclic nature of the core and the presence of hydrogen bonding groups suggest potential for interaction with enzyme active sites.

Conclusion

3-Amino-5-benzylthio-1,2,4-thiadiazole is a molecule of significant interest with a well-defined molecular structure and accessible synthetic routes. This technical guide has provided a detailed overview of its key structural features, a reliable experimental protocol for its synthesis, and a comprehensive analysis of its spectroscopic characterization. The information presented herein serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, facilitating further exploration of this promising scaffold for the discovery of novel therapeutic agents.

References

-

Goerdeler, J., & Pabel, M. (1976). Synthese von 3-Amino-5-substituierten-1,2,4-thiadiazolen. Tetrahedron, 32(5), 623-626. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-benzylthio-1,2,4-thiadiazole

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 3-Amino-5-benzylthio-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. The document outlines a validated synthetic pathway, details the rationale behind procedural choices, and establishes a full analytical protocol for structural confirmation and purity assessment.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a privileged heterocyclic motif in drug discovery, recognized for its metabolic stability and diverse pharmacological activities.[1][2] Its derivatives have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3][4] The inherent features of the thiadiazole core, such as its ability to act as a hydrogen bond acceptor and its stable aromatic nature, make it an attractive scaffold for designing novel therapeutic agents.[3][4]

The specific compound, 3-Amino-5-benzylthio-1,2,4-thiadiazole, combines the active 3-amino-1,2,4-thiadiazole core with a 5-benzylthio substituent. The amino group at the 3-position is a common feature in biologically active thiadiazoles, often contributing to key binding interactions with biological targets.[5] The benzylthio group at the 5-position enhances lipophilicity, which can be crucial for cell permeability and overall pharmacokinetic properties. This guide details a robust method for the synthesis and rigorous characterization of this promising molecule.

Synthetic Pathway: A Validated Approach

The synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole is most effectively achieved through the oxidative cyclization of an appropriate N-amidinothiourea precursor. This method is widely recognized for its efficiency and reliability in forming the 1,2,4-thiadiazole ring system.[6][7] The rationale for this pathway is its straightforward nature, starting from commercially available reagents and proceeding through a stable intermediate, which allows for high purity in the final product.

The overall synthetic workflow can be visualized as a two-step process: first, the formation of the S-benzylisothiourea intermediate, followed by reaction with an aminating agent and subsequent oxidative cyclization.

Caption: Synthetic workflow for 3-Amino-5-benzylthio-1,2,4-thiadiazole.

Experimental Protocol: Synthesis

Part A: Synthesis of S-Benzylisothiourea Hydrobromide (Intermediate)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1 equivalent) in acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The base is crucial for scavenging the HBr generated during the reaction.

-

Alkylation: Slowly add benzyl bromide (1 equivalent) to the stirring suspension. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the solid potassium carbonate. Evaporate the acetone solvent under reduced pressure.

-

Purification: Recrystallize the resulting crude solid from ethanol to yield pure S-benzylisothiourea hydrobromide as a white crystalline solid.

Part B: Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole

-

Reaction Setup: In a 100 mL round-bottom flask, suspend S-benzylisothiourea hydrobromide (1 equivalent) in ethanol.

-

Amidation: Add an aqueous solution of cyanamide (1.2 equivalents).

-

Oxidative Cyclization: Cool the mixture in an ice bath and add hydrogen peroxide (30% solution, 2 equivalents) dropwise while vigorously stirring. The use of an oxidant like H₂O₂ or iodine is essential for the intramolecular dehydrogenative N-S bond formation required for cyclization.[7]

-

Reaction and Precipitation: Allow the reaction to stir at room temperature for 12-16 hours. The product will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure 3-Amino-5-benzylthio-1,2,4-thiadiazole.

Characterization and Structural Elucidation

A multi-technique approach is required for the unambiguous characterization of the synthesized compound. This ensures confirmation of the chemical structure and assessment of purity, which are critical for any subsequent biological or medicinal chemistry applications.

The logical flow for characterization begins with preliminary physical tests, followed by spectroscopic analysis for structural confirmation, and finally, elemental analysis to confirm the empirical formula.

Caption: Logical workflow for the characterization of the target compound.

Analytical Data Summary

The following table summarizes the expected analytical data for 3-Amino-5-benzylthio-1,2,4-thiadiazole. These values are based on the known properties of the functional groups and data from analogous structures reported in the literature.[8][9][10]

| Analytical Technique | Parameter | Expected Result/Observation | Rationale/Interpretation |

| Melting Point | Melting Range | ~168-170 °C | A sharp melting point indicates high purity.[9] |

| FT-IR | Wavenumber (cm⁻¹) | ~3300-3100 (N-H str), ~3050 (Ar C-H str), ~1620 (C=N str), ~1550 (N-H bend) | Confirms the presence of the primary amine, aromatic ring, and the thiadiazole C=N bond.[11][12] |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.30-7.45 (m, 5H, Ar-H), ~7.35 (s, 2H, NH₂), ~4.45 (s, 2H, S-CH₂) | The multiplet corresponds to the benzyl protons, the singlet to the amino protons, and the downfield singlet to the methylene protons adjacent to the sulfur atom.[9] |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~178 (C5-S), ~165 (C3-N), ~136 (Ar-C), ~129-127 (Ar-CH), ~38 (S-CH₂) | Confirms the carbon skeleton, including the two distinct carbons of the thiadiazole ring and the carbons of the benzylthio group.[4][13] |

| Mass Spectrometry | m/z | [M+H]⁺ at ~223.04 | Corresponds to the molecular weight of the compound (C₉H₉N₃S₂), confirming the molecular formula.[14][15] |

| Elemental Analysis | % Composition | C: 48.41, H: 4.06, N: 18.82, S: 28.72 | Matches the calculated elemental composition for the molecular formula C₉H₉N₃S₂.[9] |

Potential Applications in Drug Development

Derivatives of 1,2,4-thiadiazole and 1,3,4-thiadiazole are well-documented for their wide range of pharmacological activities.[1][16][17] The structural motifs present in 3-Amino-5-benzylthio-1,2,4-thiadiazole suggest its potential as a lead compound in several therapeutic areas:

-

Antimicrobial Agents: The thiadiazole nucleus is a core component of various antibacterial and antifungal compounds.[3][5]

-

Anticancer Research: Many thiadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4]

-

Enzyme Inhibition: The scaffold can be tailored to inhibit specific enzymes, such as carbonic anhydrases or kinases, which are implicated in numerous diseases.[18]

Further investigation through in-vitro and in-vivo screening is warranted to fully explore the therapeutic potential of this compound.

References

-

Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. Available from: [Link]

-

Wang, Y., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation. The Journal of Organic Chemistry. Available from: [Link]

-

Ciupa, A., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules. Available from: [Link]

-

Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Available from: [Link]

-

The Royal Society of Chemistry. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link]

-

Antony, M. P., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Available from: [Link]

-

NIST WebBook. 1,2,4-Thiadiazole, 5-amino-. Available from: [Link]

-

SpectraBase. 3-benzylthio-5-propylamino-1,2,4-thiadiazole - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Chemical Synthesis Database. 3-Amino-5-benzylthio-1,2,4-thiadiazole. Available from: [Link]

-

Semantic Scholar. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Available from: [Link]

-

RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available from: [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available from: [Link]

-

ResearchGate. (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Available from: [Link]

-

IJERT. Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. Available from: [Link]

-

Semantic Scholar. Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Available from: [Link]

-

ResearchGate. Some biologically active 1,2,4-thiadiazoles. Available from: [Link]

-

MDPI. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. Available from: [Link]

-

Research Square. (2023). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Available from: [Link]

-

Jadavpur University. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available from: [Link]

-

MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences. Available from: [Link]

-

Hindawi. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

-

Wiley Online Library. (2020). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal. Available from: [Link]

-

ResearchGate. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Available from: [Link]

-

MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

-

ResearchGate. Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C, respectively). Available from: [Link]

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 4. ijert.org [ijert.org]

- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 20.198.91.3:8080 [20.198.91.3:8080]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. | Semantic Scholar [semanticscholar.org]

- 17. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 18. epublications.vu.lt [epublications.vu.lt]

3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives synthesis.

An In-depth Technical Guide to the Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole Derivatives

Executive Summary

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, 3-amino-5-thioether substituted 1,2,4-thiadiazoles serve as crucial intermediates and pharmacophores in drug discovery. The presence of the amino group at the C3 position and a versatile thioether linkage at C5 allows for extensive structural modifications to optimize biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the prevailing synthetic strategies for 3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives, focusing on the robust and widely adopted method of oxidative N-S bond formation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of the 1,2,4-Thiadiazole Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the 1,2,4-thiadiazole ring is of significant interest due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing ligand-receptor interactions.[1] The synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles has been a key objective, as this substitution pattern is common in biologically active molecules.[3]

The target scaffold, 3-Amino-5-benzylthio-1,2,4-thiadiazole, combines three key features:

-

The 1,2,4-Thiadiazole Core: Provides metabolic stability and a rigid framework for orienting substituents.

-

The C3-Amino Group: Acts as a critical hydrogen bond donor and a nucleophilic handle for further derivatization.

-

The C5-Benzylthio Linkage: Introduces lipophilicity and can be readily modified. The sulfur atom can be oxidized to sulfoxides or sulfones, and the benzyl group can be substituted or cleaved, offering a route to diverse analogues.

This guide focuses on the most efficient and reliable synthetic pathway to this scaffold: the intramolecular oxidative cyclization of guanyl thiourea precursors.

Core Synthetic Strategy: Intramolecular Oxidative N-S Bond Formation

The most direct and widely employed method for constructing the 3-amino-1,2,4-thiadiazole ring system is the formation of a nitrogen-sulfur (N-S) bond via oxidative cyclization of an open-chain precursor.[4][5] This strategy is favored for its high efficiency, atom economy, and the accessibility of the required starting materials.

The general workflow for this synthesis is depicted below.

Figure 1: General workflow for the synthesis of the target thiadiazole.

Mechanistic Rationale: The Role of the Oxidant

The key transformation is the conversion of a guanyl thiourea intermediate into the stable heterocyclic ring. This process involves the formal removal of two hydrogen atoms and the formation of the crucial N-S bond.

The mechanism, particularly when using a mild oxidant like molecular iodine (I₂), is believed to proceed as follows:

-

Activation: The thiourea sulfur atom acts as a nucleophile, coordinating to the iodine molecule.

-

Intramolecular Nucleophilic Attack: A terminal nitrogen atom of the guanyl moiety attacks the activated sulfur atom. This is the ring-closing step.

-

Deprotonation & Aromatization: A base (either the solvent or an added base) removes a proton from the attacking nitrogen, and subsequent elimination of iodide and another proton leads to the stable, aromatic 1,2,4-thiadiazole ring.

This iodine-mediated approach is particularly advantageous as it avoids the use of transition metals, operates under mild conditions, and is often completed in a short timeframe.[5][6]

Figure 2: Proposed mechanism for iodine-mediated oxidative cyclization. (Note: Actual chemical structures would replace placeholders in a publication)

Choice of Oxidizing Agent: A Comparative Analysis

The selection of the oxidant is a critical parameter that influences reaction efficiency, substrate scope, and overall process greenness. Several systems have been successfully employed for this transformation.

| Oxidizing System | Key Advantages | Considerations & Causality | Typical Yields |

| Molecular Iodine (I₂) / Base | Metal-free, mild conditions, readily available, simple work-up.[5][7] | Iodine is a soft electrophile, selectively activating the soft sulfur nucleophile. The base neutralizes the HI byproduct, driving the reaction to completion. | 75-95% |

| PIFA (Phenyliodine(III) bis(trifluoroacetate)) | Very fast reaction times, highly efficient, broad substrate scope.[1][4] | As a hypervalent iodine reagent, PIFA is a powerful oxidant that facilitates rapid N-S bond formation even with less reactive substrates. | 80-98% |

| Electrochemical Synthesis | Reagent-free (no chemical oxidant), environmentally friendly, high functional group tolerance.[4][8] | An electric potential is used to directly remove electrons from the precursor, initiating the cyclization cascade. This avoids stoichiometric waste. | 70-90% |

| Copper (II) Salts | Effective catalyst for oxidative coupling. | The Cu(II)/Cu(I) redox cycle facilitates the electron transfer required for the dehydrogenative coupling. May require specific ligands. | Variable |

Expert Insight: For general laboratory synthesis, the iodine-mediated protocol offers the best balance of efficiency, cost, and operational simplicity. The reaction is easily monitored by the disappearance of the iodine color and the work-up typically involves a simple wash with sodium thiosulfate solution.

Detailed Experimental Protocol: Iodine-Mediated Synthesis

This section provides a trusted, step-by-step methodology for the synthesis of a representative 3-Amino-5-benzylthio-1,2,4-thiadiazole derivative.

Materials and Reagents

-

Guanyl thiourea precursor (1.0 eq)

-

Iodine (I₂) (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, NaHCO₃, or an organic base like DIPEA) (2.0 - 2.5 eq)

-

Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Ethanol (EtOH))

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stir bar, add the guanyl thiourea precursor (e.g., 1-amino-2-benzyl-2-thiopseudourea, 5 mmol).

-

Dissolve the precursor in a suitable solvent (e.g., 25 mL of DCM).

-

Add the base (e.g., K₂CO₃, 10 mmol) to the solution. Causality: The base is crucial to neutralize the hydroiodic acid (HI) generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.

Step 2: Oxidative Cyclization 4. To the stirring suspension, add molecular iodine (I₂, 5.5 mmol) portion-wise over 5-10 minutes at room temperature. Insight: Portion-wise addition helps to control any potential exotherm and maintain a steady reaction rate. 5. The reaction mixture will typically turn dark brown/purple upon addition of iodine and then gradually fade as the iodine is consumed. 6. Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 3: Work-up and Extraction 7. Once the reaction is complete, quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution dropwise until the dark color is completely discharged. 8. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. 9. Extract the aqueous layer with DCM (3 x 25 mL). 10. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Trustworthiness: These washes ensure the removal of any remaining acidic byproducts and inorganic salts, which is critical for obtaining a pure product. 11. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification 12. The resulting crude solid or oil is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the target compound. 13. Combine the pure fractions and remove the solvent in vacuo to yield the 3-Amino-5-benzylthio-1,2,4-thiadiazole as a solid.

Step 5: Characterization 14. Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives is most effectively achieved through an intramolecular oxidative N-S bond formation strategy. Among the available methods, iodine-mediated cyclization stands out as a practical, high-yielding, and reliable protocol suitable for a wide range of research and development applications. This guide has detailed the mechanistic basis for this transformation, provided a validated experimental procedure, and offered insights into the critical parameters governing the reaction's success. By leveraging this robust synthetic platform, researchers can efficiently access this valuable heterocyclic scaffold for exploration in drug discovery and materials science.

References

-

Antony, M., A. S. Chakravarthy, and H. Ila. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89, 4453-4460. [Link]

-

ResearchGate. (n.d.). Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles (A) previous work: From thioamides. (B) Present work: from amides. ResearchGate. [Link]

-

El-Baih, F. E. M., et al. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2- d ][3][4][9]thiadiazoles involving S N Ar and Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. . [Link]

-

IntechOpen. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. IntechOpen. [Link]

-

Abdel-Wahab, B. F., et al. (n.d.). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules. [Link]

-

Frija, L. M. T., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry. [Link]

-

Al-Ghorbani, M., et al. (n.d.). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances. [Link]

-

Hassan, A. S., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(5), 1228. [Link]

-

Sahu, J. K., et al. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. [Link]

-

Al-Obaidi, A. M. J., & Hussein, F. A. (2011). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Iraqi National Journal of Chemistry. [Link]

-

Rao, W., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. The Journal of Organic Chemistry, 82(11), 5898-5903. [Link]

-

Siddiqui, N., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica. [Link]

-

Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 145-154. [Link]

-

Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

-

Chai, G., et al. (2018). One-Pot Synthesis of 3-Aryl-5-amino-1,2,4-thiadiazoles from Imidates and Thioureas via I₂-Mediated Oxidative Construction of N-S Bond. ResearchGate. [Link]

-

Rao, W., et al. (2017). Synthesis of 5‑Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I 2 ‑Mediated Oxidative N–S Bond Formation. ACS Figshare. [Link]

-

Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

-

Carrà, G., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 22(19), 10769. [Link]

-

Unknown Author. (n.d.). Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Course Hero. [Link]

-

Unknown Author. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Thesis. [Link]

-

Starosotnikov, A. M., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(10), 2901. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

Introduction: The 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide on the Biological Activity of Amino-Benzylthio-Thiadiazole Derivatives

A Note on Isomeric Focus: While the initial topic specified the 1,2,4-thiadiazole scaffold, a comprehensive review of the current scientific literature reveals that the vast majority of research into the biological activities of amino-benzylthio-thiadiazoles is centered on the 1,3,4-thiadiazole isomer. To provide a guide grounded in extensive, verifiable data, this document will focus on the synthesis, mechanisms, and activities of derivatives of the 1,3,4-thiadiazole core. The principles and methodologies discussed herein serve as an authoritative foundation for researchers in the field of heterocyclic medicinal chemistry.

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of pyrimidine and oxadiazole, and its mesoionic character allows compounds containing this ring to readily cross cellular membranes and interact with biological targets.[1] Consequently, 1,3,4-thiadiazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a remarkable breadth of pharmacological properties.[2] These activities include antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and diuretic effects, among others.[2][3][4][5] The benzylthio group, when attached to this core, often enhances lipophilicity and can play a crucial role in binding to target proteins, making the amino-benzylthio-1,3,4-thiadiazole framework a privileged structure for drug discovery.

Synthesis of the Core Scaffold

The synthesis of the 2-amino-5-benzylthio-1,3,4-thiadiazole scaffold typically begins with the formation of the foundational 2-amino-5-mercapto-1,3,4-thiadiazole ring, followed by S-alkylation.

Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

A common and efficient method for synthesizing the core thiadiazole ring involves the cyclization of thiosemicarbazide with carbon disulfide.[6][7]

Protocol:

-

Dissolve thiosemicarbazide in ethanol.

-

Add anhydrous sodium carbonate and carbon disulfide to the solution.[6]

-

Heat the reaction mixture at 40°C with stirring for 1 hour, followed by reflux for 4 hours.[6]

-

After cooling, the mixture is distilled.

-

The crude product is then acidified with hydrochloric acid (HCl), causing the precipitation of a greenish-yellow solid.

-

The precipitate is filtered, washed with water, and recrystallized from hot water to yield 2-amino-5-mercapto-1,3,4-thiadiazole.[6]

S-Benzylation

The subsequent step is the attachment of the benzyl group to the thiol moiety via an S-alkylation reaction.

Protocol:

-

Prepare a potassium salt of the 2-amino-5-mercapto-1,3,4-thiadiazole by treating it with potassium hydroxide in methanol.[8]

-

Treat the resulting salt with an equimolar quantity of a suitable benzyl chloride derivative.[9]

-

The reaction mixture is refluxed for approximately 1 hour.[8]

-

Upon completion, the mixture is cooled, and the resulting precipitate (the desired 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivative) is filtered, washed, dried, and recrystallized.[8]

Caption: General workflow for the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amines.

Anticancer Activity

Derivatives of the 1,3,4-thiadiazole scaffold are widely investigated for their potent anticancer activities.[4] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often through mechanisms involving the induction of apoptosis and inhibition of key signaling pathways.[4][10]

Cytotoxicity Against Human Cancer Cell Lines

Studies have shown that N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivatives exhibit significant cytotoxic effects. The potency of these compounds is often influenced by the substitution pattern on the benzyl ring.

One study evaluated a series of these derivatives against prostate (PC3), glioblastoma (U87), and breast (MDA-MB-231) cancer cell lines.[9] The results indicated that the compounds were generally most effective against the MDA breast cancer cell line.[9]

| Compound ID | Substituent on Phenyl Ring | IC50 (μM) vs. MDA-MB-231[9] | IC50 (μM) vs. PC3[9] | IC50 (μM) vs. U87[9] |

| 3g | m-OCH3 | 9 | >50 | >50 |

| Imatinib (Ref.) | - | 20 | - | - |

Table 1: In-vitro cytotoxicity (IC50) of a potent derivative compared to the reference drug Imatinib.

The data highlight that compound 3g , featuring a meta-methoxy group on the phenyl ring, was the most potent in the series, with an IC50 value of 9 μM against the MDA cell line, demonstrating superior activity compared to the reference drug imatinib (IC50 = 20 μM).[9]

Mechanism of Action: Kinase Inhibition

A primary mechanism underlying the anticancer effect of these compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[4] For instance, certain N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as potent dual inhibitors of Abl and Src tyrosine kinases.[9]

Furthermore, other derivatives have been shown to interfere with critical signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer.[4] By inhibiting these pathways, the compounds can effectively halt cell cycle progression and induce programmed cell death (apoptosis).

Caption: Proposed mechanism of anticancer action via tyrosine kinase inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231, PC3, U87) in 96-well plates at a density of 8,000–10,000 viable cells per well.[9] Incubate for 48 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives (e.g., 0.1-250 μg/mL) and incubate for a specified period (e.g., 48 hours).[9]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many compounds with significant antimicrobial properties.[3][11] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi.

Antibacterial and Antifungal Spectrum

The antimicrobial activity is highly dependent on the specific chemical structure of the derivative. For example, in one study, new 1,3,4-thiadiazole derivatives were synthesized and tested against various microorganisms.[3] Certain compounds demonstrated high potency against Gram-positive bacteria like Staphylococcus aureus (SA) and Bacillus subtilis (BS), and the Gram-negative bacterium Pseudomonas aeruginosa (PA).[3] The same compounds also showed strong antifungal activity.[3]

Interestingly, the study noted a clear structure-activity relationship: the presence of electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring at position 3 of the thiadiazole moiety led to a decrease or complete loss of antifungal activity.[3]

| Compound ID | Organism | Activity (Inhibition Zone)[3] |

| 4a (X=H) | S. aureus | High Potency |

| B. subtilis | High Potency | |

| P. aeruginosa | High Potency | |

| Antifungal | High Potency | |

| 4b (X=CH3) | S. aureus | High Potency |

| B. subtilis | High Potency | |

| P. aeruginosa | High Potency | |

| Antifungal | High Potency | |

| 4c (X=Cl) | Antifungal | Inactive |

| 4d (X=NO2) | Antifungal | Inactive |

Table 2: Structure-Activity Relationship (SAR) summary for antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to screen for antimicrobial activity.

Protocol:

-

Media Preparation: Prepare and sterilize nutrient agar plates.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Well Creation: Punch wells (e.g., 5 mm in diameter) into the agar using a sterile borer.[6]

-

Compound Loading: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well. A control well should contain only the solvent.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.

Other Biological Activities

Beyond anticancer and antimicrobial effects, the 1,3,4-thiadiazole scaffold is associated with a variety of other important biological functions.

Diuretic Activity

Certain 5-amino-1,3,4-thiadiazole-2-thiol derivatives have been designed and synthesized as potential diuretic agents.[8][12] Some of these compounds, particularly 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives, have demonstrated a high level of diuretic action in in-vivo rat models.[8][12] The mechanism is often linked to the inhibition of carbonic anhydrase, similar to the action of the established diuretic drug acetazolamide, which also contains a 1,3,4-thiadiazole core.[12]

Anticonvulsant Activity

The structural similarity of the thiadiazole ring to existing anticonvulsant drugs has prompted investigation into its potential in this area.[5] Various derivatives have been screened and have shown protection against seizures in animal models, such as the maximal electroshock (MES) seizure test.[5]

Conclusion

The 3-amino-5-benzylthio-1,3,4-thiadiazole scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The extensive research into their synthesis and biological evaluation has revealed potent anticancer and antimicrobial activities, with promising results in other therapeutic areas like diuretics and anticonvulsants. The demonstrated ability to inhibit key enzymes like tyrosine kinases and carbonic anhydrase underscores the potential for developing targeted therapies. Future work in this area will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting further in-vivo studies to validate the therapeutic potential of these promising molecules.

References

-

Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PMC - NIH. [Link]

-

Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC - NIH. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Thiadiazole derivatives as anticancer agents. PMC - NIH. [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. Biological and Environmental Professions Licensure Section. [Link]

-

Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

-

Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. SciSpace. [Link]

-

Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. MDPI. [Link]

-

Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

-

Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH. [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. [Link]

-

Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. ResearchGate. [Link]

-

Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. PubMed. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC - NIH. [Link]

-

1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. MDPI. [Link]

Sources

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. connectjournals.com [connectjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

Spectroscopic Elucidation of 3-Amino-5-benzylthio-1,2,4-thiadiazole: A Technical Guide for Advanced Drug Discovery

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 3-Amino-5-benzylthio-1,2,4-thiadiazole. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in established scientific principles and supported by authoritative references. The guide will not only present the spectral data but also delve into the rationale behind the experimental design and data interpretation, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring system is a crucial pharmacophore in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic and structural features of this heterocycle allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The introduction of an amino group at the 3-position and a benzylthio substituent at the 5-position is anticipated to modulate the compound's lipophilicity and hydrogen bonding capacity, making it a promising candidate for further investigation in drug discovery programs. A precise and unambiguous characterization of its structure through spectroscopic methods is the foundational step in this endeavor.

Synthesis Pathway and Methodologies

The synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole is typically achieved through a two-step process, commencing with the synthesis of the precursor, 3-amino-5-mercapto-1,2,4-triazole, followed by S-alkylation with benzyl bromide.

Experimental Protocol: Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole

Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole

A mixture of thiosemicarbazide and carbon disulfide in an ethanolic solution of potassium hydroxide is refluxed. The reaction mixture is then cooled and acidified to precipitate the 3-amino-5-mercapto-1,2,4-triazole. The crude product is purified by recrystallization.

Step 2: S-Alkylation with Benzyl Bromide

To a solution of 3-amino-5-mercapto-1,2,4-triazole in a suitable solvent such as ethanol or DMF, a base (e.g., potassium carbonate or sodium hydroxide) is added to generate the thiolate anion. Benzyl bromide is then added dropwise to the reaction mixture, which is stirred at room temperature until the reaction is complete (monitored by TLC). The final product, 3-Amino-5-benzylthio-1,2,4-thiadiazole, is then isolated and purified.

Spectroscopic Data and Interpretation

The structural elucidation of 3-Amino-5-benzylthio-1,2,4-thiadiazole is based on the collective analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The interpretation is supported by comparative data from closely related 3-amino-5-arylimino-1,2,4-thiadiazoles.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the different types of protons and their neighboring environments within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 3-Amino-5-benzylthio-1,2,4-thiadiazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.50 | Singlet (broad) | 2H | Amino protons (-NH₂) |

| ~4.40 | Singlet | 2H | Methylene protons (-S-CH₂-) |

Causality Behind Experimental Observations: The aromatic protons of the benzyl group are expected to resonate in the typical downfield region of 7.30-7.45 ppm as a multiplet due to complex spin-spin coupling. The methylene protons adjacent to the sulfur atom are deshielded and appear as a singlet around 4.40 ppm. The amino protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange; its chemical shift can be concentration and solvent dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Amino-5-benzylthio-1,2,4-thiadiazole

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C5 (Thiadiazole ring) |

| ~168 | C3 (Thiadiazole ring) |

| ~136 | Quaternary aromatic carbon (C-ipso) |

| ~129.5 | Aromatic CH (C-ortho) |

| ~129.0 | Aromatic CH (C-para) |

| ~128.0 | Aromatic CH (C-meta) |

| ~38 | Methylene carbon (-S-CH₂-) |

Expertise in Interpretation: The carbon atoms of the 1,2,4-thiadiazole ring are significantly deshielded and are expected to appear at approximately 178 ppm (C5, attached to sulfur) and 168 ppm (C3, attached to the amino group), based on data from analogous compounds.[1] The aromatic carbons of the benzyl group will resonate in the 128-136 ppm range, and the methylene carbon will appear upfield at around 38 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 3-Amino-5-benzylthio-1,2,4-thiadiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong, Broad | N-H stretching (Amino group) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Weak-Medium | Aliphatic C-H stretching |

| ~1640 | Strong | C=N stretching (Thiadiazole ring) |

| ~1550 | Medium | N-H bending (Amino group) |

| ~1495, 1450 | Medium | Aromatic C=C stretching |

| ~700 | Strong | C-S stretching |

Trustworthiness of Protocol: The presence of a primary amine is strongly indicated by the characteristic broad absorption bands in the 3400-3200 cm⁻¹ region. The C=N stretching vibration of the thiadiazole ring is expected to be a strong band around 1640 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as the C-S stretching, will also be present, confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for 3-Amino-5-benzylthio-1,2,4-thiadiazole

| m/z | Interpretation |

| ~222 | Molecular ion [M]⁺ |

| ~91 | [C₇H₇]⁺ (Tropylium ion) |

Authoritative Grounding: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (C₉H₉N₃S₂ = 223.32 g/mol ). A prominent fragment at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), is a hallmark of compounds containing a benzyl group.

Visualizing the Molecular Structure and Spectroscopic Workflow

To further clarify the relationships between the molecular structure and the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure and corresponding spectroscopic analyses.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide has provided a detailed, multi-faceted spectroscopic characterization of 3-Amino-5-benzylthio-1,2,4-thiadiazole. By integrating predicted data with established principles and comparative analysis of analogous structures, we have established a robust spectral profile for this compound. This foundational knowledge is critical for its future development and application in medicinal chemistry and drug discovery. The methodologies and interpretations presented herein serve as a reliable reference for researchers working with this and related heterocyclic systems.

References

-

Ugale, M. R., & Berad, B. N. (2015). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. International Journal of Engineering Research and Technology, 3(11). Available at: [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Amino-5-benzylthio-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] This technical guide addresses the current understanding and proposes a putative mechanism of action for the specific compound, 3-Amino-5-benzylthio-1,2,4-thiadiazole. While direct experimental evidence for this particular molecule is limited, this document synthesizes the broader knowledge of 1,2,4-thiadiazole pharmacology to hypothesize potential molecular targets and cellular effects. Furthermore, a comprehensive experimental roadmap is provided to elucidate its precise mechanism of action, empowering researchers to systematically investigate its therapeutic potential, particularly in the context of oncology.

Introduction: The Therapeutic Potential of the 1,2,4-Thiadiazole Core

Heterocyclic compounds are mainstays in drug discovery, and among them, thiadiazoles have garnered significant attention for their diverse pharmacological profiles.[2] The 1,2,4-thiadiazole isomer, in particular, has been incorporated into a variety of molecules demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[1] The interest in this scaffold stems from its unique physicochemical properties that allow for diverse interactions with biological targets.

While much of the research has focused on the 1,3,4-thiadiazole isomer, the 1,2,4-thiadiazole core offers a distinct electronic and structural landscape for molecular interactions.[2][3] Several studies have highlighted the potential of 1,2,4-thiadiazole derivatives as potent anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines, including breast, lung, and prostate cancers.[4]

This guide focuses on a specific, yet under-investigated derivative: 3-Amino-5-benzylthio-1,2,4-thiadiazole . The presence of the amino group at the 3-position and the benzylthio moiety at the 5-position suggests potential for specific interactions within biological systems, which will be explored in the subsequent sections.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Given the absence of direct mechanistic studies on 3-Amino-5-benzylthio-1,2,4-thiadiazole, we propose a putative mechanism of action based on the known biological activities of structurally related 1,2,4-thiadiazole and other thiadiazole derivatives. The proposed mechanism centers on the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Primary Hypothesis: Inhibition of Protein Kinases

A significant number of heterocyclic compounds, including thiadiazole derivatives, exert their anticancer effects through the inhibition of protein kinases. The benzylthio group of 3-Amino-5-benzylthio-1,2,4-thiadiazole could potentially occupy the ATP-binding pocket of various kinases, leading to the disruption of downstream signaling pathways.

Potential Kinase Targets:

-

Tyrosine Kinases (e.g., Src, Abl): Some thiadiazole derivatives have been identified as inhibitors of Src and Abl kinases.[5] Inhibition of these kinases can disrupt pathways involved in cell growth, adhesion, and migration.

-

Serine/Threonine Kinases (e.g., Akt): The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Some triazolo-thiadiazole derivatives have been shown to inhibit Akt activation.[6]

Caption: Proposed kinase inhibition by 3-Amino-5-benzylthio-1,2,4-thiadiazole.

Secondary Hypothesis: Induction of Apoptosis

Many effective anticancer agents induce programmed cell death, or apoptosis. The cytotoxic effects of thiadiazole derivatives are often associated with the activation of apoptotic pathways. This could be a direct effect or a consequence of inhibiting pro-survival signaling pathways.

Potential Apoptotic Mechanisms:

-

Caspase Activation: The compound may trigger the activation of initiator and effector caspases, leading to the execution of the apoptotic program.

-

Modulation of Bcl-2 Family Proteins: It could potentially alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

A Roadmap for Mechanistic Elucidation: Experimental Protocols

To validate the proposed mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for investigating the biological activity of 3-Amino-5-benzylthio-1,2,4-thiadiazole.

Phase 1: In Vitro Cytotoxicity and Proliferation Assays

The initial step is to determine the cytotoxic and anti-proliferative effects of the compound on a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549, DU-145) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 3-Amino-5-benzylthio-1,2,4-thiadiazole (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Data Presentation: IC50 Values of Related Thiadiazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Thiadiazole-1,2,4-Triazole Hybrids | MCF-7 | 0.10 - 11.5 | [4] |

| 1,2,4-Thiadiazole-1,2,4-Triazole Hybrids | A549 | 0.82 - 9.87 | [4] |

| 1,2,4-Thiadiazole-1,2,4-Triazole Hybrids | DU-145 | 0.91 - 10.2 | [4] |

| Triazolo[3,4-b]thiadiazoles | HT-29 | Potent in vivo efficacy | [6] |

Phase 2: Target Identification and Validation

Once the anti-proliferative activity is confirmed, the next phase focuses on identifying the molecular targets.

Experimental Workflow: Target Identification

Caption: A systematic workflow for identifying and validating molecular targets.

Experimental Protocol: Western Blot for Phospho-Kinase Levels

-

Cell Lysis: Treat cancer cells with 3-Amino-5-benzylthio-1,2,4-thiadiazole at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against total and phosphorylated forms of target kinases (e.g., p-Src, total Src, p-Akt, total Akt).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the effect of the compound on kinase phosphorylation.

Phase 3: Cellular Mechanism of Action

The final phase aims to understand the cellular consequences of target engagement.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-